2-Methoxy-2-phenylpropane-1-sulfonamide
CAS No.: 1864014-85-6
Cat. No.: VC6999878
Molecular Formula: C10H15NO3S
Molecular Weight: 229.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864014-85-6 |
|---|---|
| Molecular Formula | C10H15NO3S |
| Molecular Weight | 229.29 |
| IUPAC Name | 2-methoxy-2-phenylpropane-1-sulfonamide |
| Standard InChI | InChI=1S/C10H15NO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) |
| Standard InChI Key | SZRSVXOYNQQERD-UHFFFAOYSA-N |
| SMILES | CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central propane backbone substituted at the 1-position with a sulfonamide group () and at the 2-position with both a methoxy group () and a phenyl ring . This configuration introduces significant steric hindrance, influencing its reactivity and interactions with biological targets. The phenyl ring contributes aromatic stability, while the sulfonamide group enables hydrogen bonding and solubility in polar solvents.
Table 1: Key Physicochemical Properties
The compound’s moderate LogP value suggests balanced lipophilicity, enabling penetration through cellular membranes while retaining water solubility . Its polar surface area of 55 Ų further supports interactions with hydrophilic biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves the reaction of 2-methoxy-2-phenylpropane-1-sulfonyl chloride with ammonia or primary amines under controlled conditions. This nucleophilic substitution reaction proceeds via the attack of the amine on the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.
Key Reaction Steps:
-
Preparation of Sulfonyl Chloride:
The precursor sulfonyl chloride is synthesized through chlorosulfonation of 2-methoxy-2-phenylpropan-1-ol using chlorosulfonic acid. This step requires anhydrous conditions to prevent hydrolysis. -
Ammonolysis:
The sulfonyl chloride is treated with aqueous ammonia at 0–5°C to yield the sulfonamide. Solvents such as dichloromethane or tetrahydrofuran are employed to enhance reaction efficiency.
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 0–5°C | 75–85% |
| Solvent | Dichloromethane | — |
| Reaction Time | 4–6 hours | — |
Side reactions, such as over-chlorination or hydrolysis, are minimized by maintaining low temperatures and stoichiometric control. Purification is typically achieved via recrystallization from ethanol-water mixtures.
Research Findings and Experimental Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methoxy ( 3.2 ppm, singlet) and sulfonamide protons ( 5.1 ppm, broad) . The phenyl ring’s aromatic protons appear as a multiplet at 7.2–7.4 ppm, consistent with monosubstituted benzene derivatives .
Stability and Reactivity
The compound exhibits stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments, cleaving the sulfonamide bond. Thermal analysis (TGA) indicates decomposition above 200°C, necessitating storage at controlled temperatures.
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